2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole
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Description
This compound is a dihydroimidazole derivative, which is a class of compounds that includes many bioactive molecules . It contains a 4,5-dihydroimidazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a methoxyphenyl and a chlorophenyl group attached to it through a sulfanyl linker.
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the dihydroimidazole ring, the methoxyphenyl group, and the chlorophenyl group. For example, the sulfur atoms in the sulfanyl linker could potentially undergo various reactions .Future Directions
The future research directions for this compound could involve further studies to elucidate its synthesis, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety profile. Additionally, it could be interesting to explore its potential biological activities given the bioactivity of similar compounds .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S2/c1-23-15-5-7-16(8-6-15)25(21,22)20-10-9-19-17(20)24-12-13-3-2-4-14(18)11-13/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEACJAVQPEZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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